molecular formula C28H44O4 B1590849 1alpha, 24, 25-Trihydroxy VD2 CAS No. 457048-34-9

1alpha, 24, 25-Trihydroxy VD2

Cat. No.: B1590849
CAS No.: 457048-34-9
M. Wt: 444.6 g/mol
InChI Key: KRGCLKZOZQUAFK-UAAWEXCDSA-N
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Description

1alpha, 24, 25-Trihydroxy VD2 is a vitamin D analog, which means it is a compound structurally similar to vitamin D. This compound is known for its biological activity and is used primarily in scientific research . It has a molecular weight of 444.65 and a molecular formula of C28H44O4 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1alpha, 24, 25-Trihydroxy VD2 involves multiple steps, starting from a suitable precursor. The synthetic route typically includes hydroxylation reactions to introduce the hydroxy groups at the 1alpha, 24, and 25 positions. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired selectivity and yield .

Industrial Production Methods: Industrial production of this compound is usually carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions and purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1alpha, 24, 25-Trihydroxy VD2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution can introduce new functional groups .

Scientific Research Applications

1alpha, 24, 25-Trihydroxy VD2 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of vitamin D analogs.

    Biology: The compound is used to investigate the biological effects of vitamin D and its analogs on cellular processes.

    Medicine: Research on this compound includes its potential therapeutic applications in treating diseases related to vitamin D deficiency.

    Industry: The compound is used in the development of new drugs and formulations

Mechanism of Action

1alpha, 24, 25-Trihydroxy VD2 exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates the expression of various genes. This binding activates the receptor, leading to changes in gene expression that influence cellular processes such as calcium homeostasis and immune function .

Comparison with Similar Compounds

    1alpha, 25-Dihydroxyvitamin D3: Another vitamin D analog with similar biological activity.

    1alpha, 24-Dihydroxyvitamin D2: A compound with two hydroxy groups at the 1alpha and 24 positions.

Uniqueness: 1alpha, 24, 25-Trihydroxy VD2 is unique due to the presence of three hydroxy groups, which confer distinct biological properties compared to other vitamin D analogs. This structural difference allows for specific interactions with the vitamin D receptor and other molecular targets .

Properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10-/t18-,22-,23-,24+,25+,27-,28?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGCLKZOZQUAFK-UAAWEXCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/C(C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569509
Record name (1S,3R,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,24,25-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457048-34-9
Record name (1S,3R,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,24,25-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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